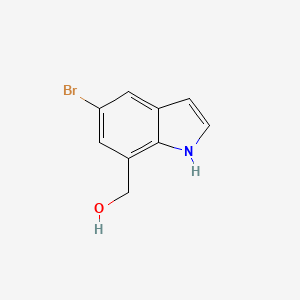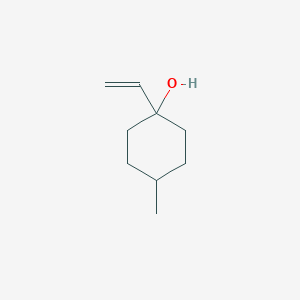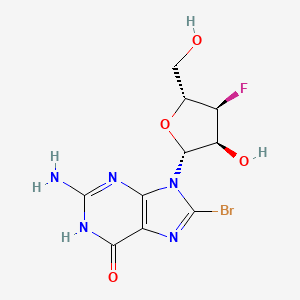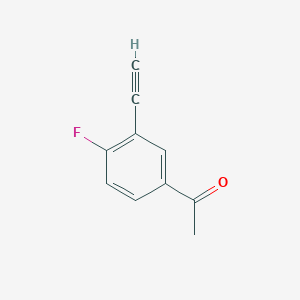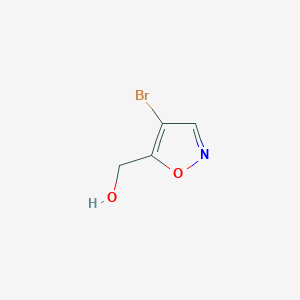
(4-Bromo-1,2-oxazol-5-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromo-1,2-oxazol-5-yl)methanol is a heterocyclic compound with the molecular formula C4H4BrNO2 It features a five-membered oxazole ring substituted with a bromine atom at the 4-position and a hydroxymethyl group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1,2-oxazol-5-yl)methanol typically involves the formation of the oxazole ring followed by bromination and hydroxymethylation. One common method is the van Leusen oxazole synthesis, which uses tosylmethylisocyanides (TosMICs) as key intermediates . The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the van Leusen reaction or similar methodologies to ensure high yield and purity.
化学反应分析
Types of Reactions
(4-Bromo-1,2-oxazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding oxazole derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often require the use of polar aprotic solvents like DMF or DMSO and bases like sodium hydride (NaH).
Major Products
Oxidation: (4-Bromo-1,2-oxazol-5-yl)formaldehyde or (4-Bromo-1,2-oxazol-5-yl)carboxylic acid.
Reduction: (1,2-Oxazol-5-yl)methanol.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
科学研究应用
(4-Bromo-1,2-oxazol-5-yl)methanol has several scientific research applications:
作用机制
The mechanism of action of (4-Bromo-1,2-oxazol-5-yl)methanol is not well-characterized. its biological activity is likely due to its ability to interact with enzymes and receptors through non-covalent interactions, such as hydrogen bonding and van der Waals forces . The oxazole ring can act as a hydrogen bond acceptor, while the hydroxymethyl group can form hydrogen bonds with biological targets.
相似化合物的比较
Similar Compounds
(4-Iodo-1,2-oxazol-5-yl)methanol: Similar structure but with an iodine atom instead of bromine.
(4-Chloro-1,2-oxazol-5-yl)methanol: Similar structure but with a chlorine atom instead of bromine.
(4-Methyl-1,2-oxazol-5-yl)methanol: Similar structure but with a methyl group instead of bromine.
Uniqueness
(4-Bromo-1,2-oxazol-5-yl)methanol is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that are not possible with other halogens. The bromine atom also influences the compound’s electronic properties, making it useful in various applications .
属性
CAS 编号 |
1934528-38-7 |
|---|---|
分子式 |
C4H4BrNO2 |
分子量 |
177.98 g/mol |
IUPAC 名称 |
(4-bromo-1,2-oxazol-5-yl)methanol |
InChI |
InChI=1S/C4H4BrNO2/c5-3-1-6-8-4(3)2-7/h1,7H,2H2 |
InChI 键 |
AMDVELFPCONGRT-UHFFFAOYSA-N |
规范 SMILES |
C1=NOC(=C1Br)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl N-[(2S)-1-[(2S)-2-[5-[2-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]benzo[g][1]benzothiol-7-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13913276.png)
![tert-Butyl 3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate](/img/structure/B13913279.png)

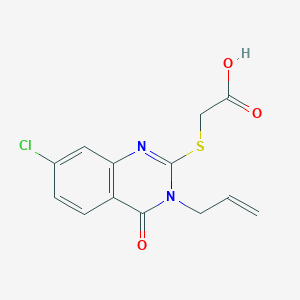
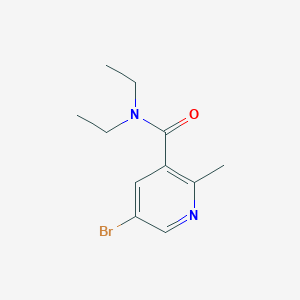

![Ethyl naphtho[2,3-b]thiophene-2-carboxylate](/img/structure/B13913312.png)
![1,2,4-Oxadiazole-3-ethanamine, 5-[(2,4-dimethylphenoxy)methyl]-N-methyl-](/img/structure/B13913323.png)
